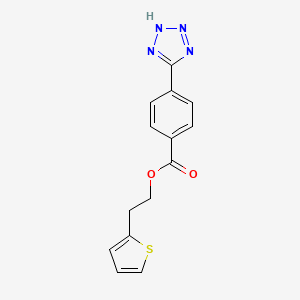

2-(Thiophen-2-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate

Description

2-(Thiophen-2-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate is a synthetic organic compound featuring a thiophene ethyl ester linked to a benzoate ring substituted with a tetrazole group at the para position. The ester linkage may influence hydrolytic stability and pharmacokinetics compared to amide or carboxylic acid analogs .

Properties

CAS No. |

651769-48-1 |

|---|---|

Molecular Formula |

C14H12N4O2S |

Molecular Weight |

300.34 g/mol |

IUPAC Name |

2-thiophen-2-ylethyl 4-(2H-tetrazol-5-yl)benzoate |

InChI |

InChI=1S/C14H12N4O2S/c19-14(20-8-7-12-2-1-9-21-12)11-5-3-10(4-6-11)13-15-17-18-16-13/h1-6,9H,7-8H2,(H,15,16,17,18) |

InChI Key |

PAYHBAMJVSUALA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CSC(=C1)CCOC(=O)C2=CC=C(C=C2)C3=NNN=N3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Thiophen-2-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate typically involves the following steps:

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as triethyl orthoformate.

Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of 2-bromoethyl thiophene with a suitable base.

Esterification: The final step involves the esterification of the tetrazole and thiophene intermediates with 4-carboxybenzoic acid under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Thiophen-2-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate can undergo various chemical reactions, including:

Substitution: The benzoate ester can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, acetic acid.

Reduction: Lithium aluminum hydride, ethanol.

Substitution: Ammonia, ethanol.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Amides, esters.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing thiophene and tetrazole moieties exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives of thiophene linked with tetrazoles can inhibit bacterial growth effectively, making them candidates for developing new antibiotics .

Anticancer Properties

The anticancer potential of 2-(Thiophen-2-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate has been investigated through various in vitro studies. Compounds with similar structures have shown efficacy against human cancer cell lines, including HepG-2 (liver cancer) and A549 (lung cancer). Molecular docking studies suggest that these compounds may interact with critical enzymes involved in cancer cell proliferation, such as dihydrofolate reductase .

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of thiophene derivatives. The presence of the tetrazole group enhances the compound's ability to modulate inflammatory pathways, potentially leading to therapeutic applications in treating conditions like arthritis or other inflammatory diseases .

Data Tables

| Application | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Interaction with dihydrofolate reductase | |

| Anti-inflammatory | Modulation of inflammatory pathways |

Case Study 1: Antimicrobial Evaluation

A study conducted on similar thiophene-tetrazole derivatives demonstrated promising results against various bacterial strains. The synthesized compounds were tested for their Minimum Inhibitory Concentration (MIC), revealing that certain derivatives exhibited MIC values comparable to standard antibiotics .

Case Study 2: Anticancer Activity

In vitro assays on HepG-2 and A549 cell lines showed that the compound significantly reduced cell viability at low concentrations. Molecular docking simulations indicated strong binding affinities to key targets involved in cancer metabolism, supporting the hypothesis of its anticancer activity .

Case Study 3: Anti-inflammatory Assessment

In another study, the anti-inflammatory effects were evaluated using animal models of inflammation. The results indicated a marked reduction in inflammatory markers following treatment with thiophene-based compounds, suggesting their potential use in therapeutic applications for inflammatory diseases .

Mechanism of Action

The mechanism of action of 2-(Thiophen-2-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 2-(Thiophen-2-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate with structurally related compounds from the evidence, focusing on key functional groups and substituents:

Key Comparative Insights

Tetrazole vs. Other Heterocycles

- The tetrazole group in the target compound offers stronger acidity (pKa ~4.5) compared to imidazole (pKa ~14) or triazole, enhancing hydrogen-bonding capacity and solubility. This property is critical for mimicking carboxylic acids in drug design .

- In contrast, imidazole derivatives (e.g., ) exhibit hypsochromic UV shifts due to nitro substituents, indicating distinct electronic environments .

Ester Linkage Stability The benzoate ester in the target compound may hydrolyze faster than amide-linked analogs (e.g., ’s acetamide derivatives) but slower than methacrylate esters (). Ethyl 4-(dimethylamino) benzoate in demonstrated superior reactivity and physical properties compared to methacrylate esters, suggesting that substituents on the benzoate ring critically modulate stability .

Thiophene vs. Compounds with thiophene-thiazole motifs () showed anti-inflammatory activity, implying biological relevance for this moiety . Halogenated pyridine analogs () may exhibit higher polarity and metabolic stability but lack the thiophene’s electronic effects .

Biological and Physical Properties

- Sodium carboxylate derivatives () demonstrated elevated intermolecular interaction energies, likely due to ionic interactions. The target compound’s tetrazole could achieve similar effects via hydrogen bonding .

- UV-Vis spectral data () highlight substituent-induced electronic shifts, suggesting the target compound’s tetrazole may redshift absorption compared to nitroimidazole derivatives .

Biological Activity

2-(Thiophen-2-yl)ethyl 4-(2H-tetrazol-5-yl)benzoate is a synthetic compound that combines the thiophene and tetrazole moieties, which are known for their diverse biological activities. This article aims to summarize the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring attached to an ethyl group, which is further linked to a benzoate moiety substituted with a tetrazole ring. The presence of the tetrazole group is significant as it can mimic carboxylate functionalities, allowing for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors. The tetrazole ring enhances its binding affinity to target sites due to its ability to form hydrogen bonds and ionic interactions.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of enzymes involved in metabolic pathways, possibly affecting processes such as inflammation and cell proliferation.

- Receptor Modulation : It may act as a ligand for various receptors, influencing signaling pathways associated with pain, inflammation, and other physiological responses.

Biological Activity

Research indicates that compounds similar to this compound exhibit a range of biological activities:

- Antimicrobial Activity : Studies have demonstrated that derivatives containing the tetrazole moiety possess significant antimicrobial properties against various bacterial and fungal strains. For example, compounds with similar structures have shown Minimum Inhibitory Concentrations (MICs) in the low micromolar range against pathogens like Staphylococcus aureus and Escherichia coli .

- Anticancer Properties : The compound's mechanism of inhibiting specific kinases has been linked to reduced cell viability in cancer cell lines. Research has indicated that tetrazole derivatives can induce apoptosis in tumor cells, making them candidates for further development in cancer therapy .

- Anti-inflammatory Effects : The modulation of inflammatory pathways through enzyme inhibition suggests potential applications in treating inflammatory diseases. Compounds with similar structures have been shown to reduce pro-inflammatory cytokine production in vitro .

Case Studies

Several studies have focused on the biological activity of tetrazole-containing compounds:

- Study on Antimicrobial Efficacy : A study reported that a series of tetrazole derivatives exhibited potent antibacterial activity against Methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 0.5 to 4 µg/mL. The structure–activity relationship (SAR) indicated that modifications at specific positions on the aromatic rings significantly influenced their efficacy .

- Cancer Cell Line Testing : In vitro assays using breast cancer cell lines demonstrated that certain analogs of this compound induced apoptosis at concentrations as low as 10 µM. Flow cytometry analysis confirmed an increase in early apoptotic cells, suggesting potential for use in targeted cancer therapies .

Summary of Research Findings

The following table summarizes key findings related to the biological activity of similar compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.